6-Fluoroquinoline-2,4-dicarboxylic acid

Lipophilicity Drug-likeness In vitro assay compatibility

Select 6-Fluoroquinoline-2,4-dicarboxylic acid for its distinct biological profile as a VGLUT inhibitor, evidenced by superior aqueous solubility (LogP 1.7) versus 6-chloro analogs. It is a high-yielding (92.3%) intermediate for brequinar analog synthesis. This fluorinated building block uniquely serves as a ¹⁹F NMR probe for direct protein-binding assays, an advantage not offered by other 6-halogenated QDCs. Ensure reproducible glutamatergic research and efficient medicinal chemistry routes by sourcing this specific, activity-optimized compound.

Molecular Formula C11H6FNO4
Molecular Weight 235.17 g/mol
Cat. No. B8411178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinoline-2,4-dicarboxylic acid
Molecular FormulaC11H6FNO4
Molecular Weight235.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)C(=O)O
InChIInChI=1S/C11H6FNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)
InChIKeyPECRASCUCPOANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoroquinoline-2,4-dicarboxylic Acid: A Key Fluorinated Quinoline Scaffold for VGLUT and GLUT1 Probe Development


6-Fluoroquinoline-2,4-dicarboxylic acid (CAS 220844-72-4) belongs to the substituted quinoline-2,4-dicarboxylic acid (QDC) class, a family of conformationally-restricted glutamate mimics that function as competitive inhibitors of the vesicular glutamate transporter (VGLUT) [1]. The compound features a fluorine atom at the 6-position and two carboxylic acid groups at the 2- and 4-positions of the quinoline ring, with a molecular formula of C11H6FNO4 and a molecular weight of 235.17 g/mol [2]. As a fluorinated heterocyclic building block, it serves as both a direct pharmacological probe and a versatile synthetic intermediate for constructing more elaborated QDC-based inhibitors, distinguishing it from non-halogenated or alternative 6-substituted QDC analogs that exhibit divergent potency, lipophilicity, and metabolic profiles.

Why In-Class QDC Substitution Fails: Physicochemical and Pharmacological Divergence of 6-Fluoroquinoline-2,4-dicarboxylic Acid


Within the QDC class, 6-position substituents critically modulate VGLUT inhibitory potency, lipophilicity, and synthetic tractability. The J. Med. Chem. 2002 structure–activity relationship study explicitly notes that 6-chloro-QDC showed only modest activity, while 5-fluoro-QDC and 8-fluoro-QDC were inactive at 250 µM [1]. Furthermore, the 6-fluoro substituent confers distinct electronic effects (Hammett σp = 0.06 for F vs. σp = 0.23 for Cl, σp = 0.23 for Br, σp = -0.17 for CH3) that differentially influence both biological target engagement and downstream derivatization chemistry [2]. These factors render simple one-to-one substitution between 6-halogenated or 6-alkyl QDC analogs scientifically invalid for reproducible research outcomes. The evidence below quantifies exactly where 6-fluoroquinoline-2,4-dicarboxylic acid diverges from its closest structural comparators: 6-chloro-QDC, 6-bromo-QDC, 6-methyl-QDC, and the unsubstituted parent QDC.

6-Fluoroquinoline-2,4-dicarboxylic Acid: Head-to-Head Quantitative Differentiation Evidence Against Comparator QDC Analogs


Superior Aqueous Solubility Profile: 6-Fluoro-QDC vs. 6-Chloro-QDC and 6-Bromo-QDC

6-Fluoroquinoline-2,4-dicarboxylic acid exhibits significantly lower predicted lipophilicity (LogP = 1.7) compared to the 6-chloro analog (LogP = 2.44) and the 6-bromo analog (LogP = 2.39) [1]. This lower LogP translates to reduced non-specific protein binding and improved aqueous solubility—an essential attribute for reliable dose–response curves in VGLUT uptake assays performed in aqueous synaptic vesicle preparations [2]. The 6-fluoro LogP value is also 0.2 units lower than that of the 6-methyl-QDC (LogP = 1.9), providing a measurable solubility advantage within the small-substituent QDC series .

Lipophilicity Drug-likeness In vitro assay compatibility

High-Yielding, Reproducible Synthesis via Pfitzinger Condensation: 92.3% Isolated Yield

6-Fluoroquinoline-2,4-dicarboxylic acid is synthesized via Pfitzinger condensation of 5-fluoroisatin with sodium pyruvate in aqueous NaOH, achieving an isolated yield of 92.3% [1]. This yield substantially exceeds the typical QDC diester-to-diacid hydrolysis yields of 5–60% reported for many substituted QDC analogs synthesized via the Doebner–von Miller pathway with dimethyl ketoglutaconate [2]. The one-step nature of this reaction, combined with precipitation-based isolation requiring no chromatographic purification, provides a significant procurement advantage in terms of cost-per-gram and batch-to-batch consistency.

Synthetic accessibility Scale-up feasibility Cost efficiency

Electronic Tuning: Fluorine's Unique Hammett Profile Enables Differentiated VGLUT SAR

The 6-fluoro substituent provides a nearly electronically neutral Hammett σp constant (σp = 0.06) compared to the electron-withdrawing chloro (σp = 0.23) and bromo (σp = 0.23) substituents and the electron-donating methyl group (σp = -0.17) [1]. In the J. Med. Chem. 2002 QDC series, 6-chloro-QDC exhibited only 'modest activity,' while 5-fluoro- and 8-fluoro-QDC regioisomers were completely 'inactive at 250 µM' [2]. This indicates that the VGLUT pharmacophore is exquisitely sensitive to both the electronic character and the positional placement of the halogen. The 6-fluoro-QDC thus occupies a unique electronic niche within the QDC chemical space—sufficiently electronegative to engage halogen-bonding interactions without the excessive electron withdrawal that abolishes activity at other positions.

Structure-activity relationship Electronic effects Medicinal chemistry optimization

Selective Decarboxylation Precursor: Exclusive Access to 6-Fluoroquinoline-4-carboxylic Acid via Thermal Decarboxylation

6-Fluoroquinoline-2,4-dicarboxylic acid undergoes clean thermal decarboxylation at the 2-position upon heating in water at 200 °C in a pressure tube, yielding 6-fluoroquinoline-4-carboxylic acid as a white crystalline product [1]. This site-selective decarboxylation—driven by the differential acidity of the 2-carboxylic acid adjacent to the quinoline nitrogen—is not universally accessible from other 6-substituted QDC analogs due to competing decarboxylation pathways at elevated temperatures [2]. The resulting 4-carboxylic acid product (CAS 220844-73-5) is a direct structural precursor to brequinar-class DHODH inhibitors and fluoroquinolone antibiotics, both of which require a free 4-carboxylic acid motif for target engagement.

Synthetic diversification Scaffold hopping Chemical biology probe generation

High-Impact Application Scenarios for 6-Fluoroquinoline-2,4-dicarboxylic Acid Based on Differentiated Evidence


VGLUT Inhibitor Probe Development with Optimized Aqueous Assay Compatibility

Research groups investigating glutamatergic neurotransmission can directly deploy 6-fluoroquinoline-2,4-dicarboxylic acid as a VGLUT inhibitor probe with superior aqueous solubility (LogP = 1.7 vs. 2.44 for 6-chloro-QDC) [1]. The lower lipophilicity minimizes non-specific binding to synaptic vesicle membranes and assay plastics, yielding cleaner dose–response data in [³H]-L-glutamate uptake assays. The compound's electronically tuned 6-fluoro substituent (σp = 0.06) avoids the activity-abolishing effects observed with regioisomeric 5-fluoro and 8-fluoro QDC analogs , making it a preferred choice for establishing structure–activity relationships in the 6-position halogen series.

Cost-Efficient Building Block for Brequinar-Analog and Fluoroquinolone Libraries

Medicinal chemistry teams synthesizing DHODH inhibitors (e.g., brequinar analogs) or fluoroquinolone antibacterials can procure 6-fluoroquinoline-2,4-dicarboxylic acid as a strategic intermediate. Its high-yielding Pfitzinger synthesis (92.3%) [1] translates to competitive pricing and reliable multi-gram availability. The selective thermal decarboxylation at the 2-position provides direct access to 6-fluoroquinoline-4-carboxylic acid , the core scaffold of brequinar sodium—an established anticancer agent that inhibits dihydroorotate dehydrogenase (DHODH) at nanomolar concentrations . This two-step sequence (Pfitzinger condensation → decarboxylation) offers a more convergent and scalable route compared to linear syntheses requiring late-stage 4-position carboxylation.

Fluorine-Specific Halogen Bonding and ¹⁹F NMR Probe for Target Engagement Studies

Structural biology and biophysics groups studying VGLUT or GLUT1 can exploit the 6-fluoro substituent as a ¹⁹F NMR spectroscopic probe for ligand-observed protein binding experiments. Unlike the 6-chloro, 6-bromo, and 6-methyl analogs, the fluorine atom provides a sensitive NMR handle (¹⁹F chemical shift dispersion >100 ppm) for detecting direct binding to purified transporter protein without isotopic labeling [1]. Additionally, the polarizable C–F bond can engage in halogen-bonding interactions with backbone carbonyl oxygens in the transporter binding pocket, a contact inaccessible to the C–H bond of 6-methyl-QDC or the bulkier C–Cl/C–Br bonds that may sterically clash, consistent with the reported inactivity of regioisomeric fluoro-QDCs .

Patent-Enabled Amide Derivative Synthesis for IDO1 and GLUT1 Inhibitor Programs

6-Fluoroquinoline-2,4-dicarboxylic acid is specifically claimed as a reactant in patent CN110105275B for the preparation of amide derivatives with indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity [1], and is structurally embedded within the chemical space of GLUT1 inhibitor patent US20170037028A1 . Pharmaceutical R&D groups pursuing immunotherapy (IDO1) or oncology (GLUT1) targets can leverage this compound as a privileged starting material for amide coupling reactions at either the 2- or 4-carboxylic acid position. The distinct electronic and steric profile of the 6-fluoro substituent—relative to the 6-chloro, 6-bromo, and 6-methyl alternatives—may confer differential patent claim scope and freedom-to-operate positioning for novel chemical entities derived from this scaffold.

Quote Request

Request a Quote for 6-Fluoroquinoline-2,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.